9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate is a complex organic compound with the molecular formula C26H22N2O3. This compound is known for its unique structural features, which include a fluorenylmethyl group and an indole moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate typically involves multiple steps. One common method starts with the protection of the amino group of the indole derivative, followed by coupling with a fluorenylmethyl carbamate. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality products .
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorenylmethyl group may enhance the compound’s stability and facilitate its binding to target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate oxidative stress and inflammation is of particular interest .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S)-1-(tert-butoxy)-3-oxopropan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate stands out due to its unique combination of a fluorenylmethyl group and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXVYWAJSHRQFI-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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